6-fluoro-3-(morpholine-4-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline
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Overview
Description
6-fluoro-3-(morpholine-4-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position, a morpholine-4-carbonyl group at the 3rd position, and a 4-(propan-2-yl)benzenesulfonyl group at the 4th position of the quinoline ring. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(morpholine-4-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Morpholine-4-carbonyl Group: This step involves the acylation of the quinoline core with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.
Sulfonylation with 4-(propan-2-yl)benzenesulfonyl Chloride: The final step involves the sulfonylation of the quinoline core using 4-(propan-2-yl)benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-fluoro-3-(morpholine-4-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study cellular processes and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(morpholine-4-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
Pathway Modulation: It can modulate signaling pathways involved in cell growth, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(morpholine-4-carbonyl)quinoline: Lacks the sulfonyl group, which may affect its biological activity.
4-(propan-2-yl)benzenesulfonylquinoline: Lacks the morpholine-4-carbonyl group, which may influence its solubility and reactivity.
6-fluoroquinoline: A simpler structure that may have different pharmacokinetic properties.
Uniqueness
6-fluoro-3-(morpholine-4-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline is unique due to the combination of functional groups that confer specific chemical and biological properties
Properties
IUPAC Name |
[6-fluoro-4-(4-propan-2-ylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-15(2)16-3-6-18(7-4-16)31(28,29)22-19-13-17(24)5-8-21(19)25-14-20(22)23(27)26-9-11-30-12-10-26/h3-8,13-15H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSXVMSRBBFYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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